molecular formula C10H12N2O3 B1178533 6-(N'-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester CAS No. 135345-81-2

6-(N'-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester

Cat. No.: B1178533
CAS No.: 135345-81-2
Attention: For research use only. Not for human or veterinary use.
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Description

6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methylhydrazino group, a cycloheptatriene ring, and a carboxylic acid methyl ester group. Its unique chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cycloheptatriene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptatriene ring.

    Introduction of the Methylhydrazino Group: This step involves the reaction of the cycloheptatriene intermediate with methylhydrazine under controlled conditions to introduce the methylhydrazino group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylhydrazino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The methylhydrazino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cycloheptatriene ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(N’-Methylhydrazino)-7-oxo-1,3,5-cycloheptatriene-1-carboxylic acid methyl ester is unique due to its combination of a cycloheptatriene ring and a methylhydrazino group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 6-(2-methylhydrazinyl)-7-oxocyclohepta-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-12-8-6-4-3-5-7(9(8)13)10(14)15-2/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFAKHAMXSIKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC1=CC=CC=C(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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